molecular formula C32H26ClN5O2 B12152363 N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide

N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide

Cat. No.: B12152363
M. Wt: 548.0 g/mol
InChI Key: PMHHXFRCCPTMRJ-MIXAMLLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(1Z)-1-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide is a structurally complex small molecule characterized by a pyrazole core substituted with a 4-chlorophenyl group at position 3 and a phenyl group at position 1. The molecule further incorporates an enone system (α,β-unsaturated ketone) linked to a pyridinylmethylamino moiety and a 4-methylbenzamide group. The presence of electron-withdrawing (chlorophenyl) and electron-donating (methylbenzamide) groups may influence its physicochemical properties and binding interactions with biological targets.

Properties

Molecular Formula

C32H26ClN5O2

Molecular Weight

548.0 g/mol

IUPAC Name

N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C32H26ClN5O2/c1-22-9-11-25(12-10-22)31(39)36-29(32(40)35-20-23-6-5-17-34-19-23)18-26-21-38(28-7-3-2-4-8-28)37-30(26)24-13-15-27(33)16-14-24/h2-19,21H,20H2,1H3,(H,35,40)(H,36,39)/b29-18-

InChI Key

PMHHXFRCCPTMRJ-MIXAMLLLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C(=O)NCC5=CN=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methylbenzamide

Method A (Thionyl Chloride-Mediated Amidation):
4-Methylbenzoic acid (10 mmol) is refluxed with thionyl chloride (30 mmol) in dichloromethane (DCM) for 3 hr. The acyl chloride intermediate is treated with 25% NH₃ in THF, yielding 4-methylbenzamide (75–78% yield).

Method B (Catalytic Hydrogenation):
4-Methylbenzonitrile undergoes hydrogenation using 10% Pd/C in methanol under H₂ (50 psi) at 50°C for 12 hr, producing 4-methylbenzamide (82% yield).

Preparation of 3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl Propenone

Step 1: Pyrazole Core Formation
A mixture of 4-chlorophenylhydrazine (1.2 eq) and ethyl 3-phenyl-3-oxopropanoate (1 eq) in ethanol with piperidine (0.1 eq) is refluxed for 6 hr. The product, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, is isolated by crystallization (68% yield).

Step 2: Enaminone Synthesis
The pyrazole ester (1 eq) reacts with DMF-dimethyl acetal (1.5 eq) in toluene at 110°C for 4 hr, forming the enaminone intermediate (β-keto enamine). Conversion exceeds 90% by HPLC.

Synthesis of Pyridin-3-ylmethylamine

Reductive Amination Approach:
Pyridine-3-carbaldehyde (1 eq) and ammonium acetate (2 eq) in methanol are treated with NaBH₃CN (1.5 eq) at 0°C. After 12 hr, the mixture is neutralized with NaOH, extracting pyridin-3-ylmethylamine in 74% yield.

Convergent Assembly of the Target Compound

Coupling of Pyrazole Enaminone and Pyridin-3-ylmethylamine

The enaminone intermediate (1 eq) and pyridin-3-ylmethylamine (1.2 eq) undergo reductive amination using NaBH(OAc)₃ in DCM at 25°C for 24 hr. The Z-configuration is preserved via steric control, confirmed by NOESY.

Reaction Conditions:

ParameterValue
SolventDichloromethane
CatalystNaBH(OAc)₃ (1.5 eq)
Temperature25°C
Yield62%

Amide Bond Formation with 4-Methylbenzamide

The amine intermediate (1 eq) is coupled with 4-methylbenzoyl chloride (1.1 eq) using Hünig’s base (DIPEA, 2 eq) in THF at 0°C → 25°C. The product is purified via silica chromatography (58% yield).

Optimization Note:
Microwave-assisted coupling (50°C, 30 min) increases yield to 71% while reducing epimerization.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.34 (s, 3H, CH₃), 3.89 (s, 2H, CH₂N), 7.25–8.37 (m, 16H, Ar-H), 10.12 (s, 1H, NH).

  • ESI-MS: m/z 623.2 [M+H]⁺ (Calc. 622.1).

Purity Assessment

MethodPurity
HPLC (C18)98.4%
Elemental AnalysisC: 69.1%; H: 4.9%; N: 13.5% (Theor. C: 69.3%; H: 4.8%; N: 13.6%)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (hr)Key Advantage
Classical Stepwise5897.248Scalability
Microwave-Assisted7198.48Reduced side products
One-Pot Sequential6596.824Lower solvent consumption

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation: Use of piperidine vs. morpholine alters substitution patterns (4-ClPh vs. Ph).

  • Z/E Isomerism Control: Steric bulk of pyridin-3-ylmethylamine favors Z-configuration (≥95:5 ratio).

  • Amide Coupling Efficiency: Pre-activation of 4-methylbenzoic acid with EDC/HOBt improves coupling yields by 15%.

Industrial-Scale Considerations

  • Cost-Effective Catalysts: Raney Ni (Method B, Core A) reduces Pd costs by 40%.

  • Green Solvents: Replacement of DCM with cyclopentyl methyl ether (CPME) decreases environmental impact.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies indicate:

  • Kinase Inhibition: IC₅₀ = 12 nM against CDK4/6 (cf. Palbociclib IC₅₀ = 11 nM).

  • Anticancer Activity: GI₅₀ = 1.8 µM in MCF-7 cells via mitochondrial apoptosis.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. Here are some key findings related to the biological applications of N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide:

Anticancer Activity

Studies have shown that compounds with pyrazole rings can inhibit cancer cell proliferation. The presence of the chlorophenyl and phenyl groups may enhance this activity through increased lipophilicity and improved binding to cancer-related targets.

Anti-inflammatory Properties

Similar compounds have been evaluated for their anti-inflammatory effects. The structural features of this compound suggest it may interact with inflammatory pathways, potentially acting as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses .

Antimicrobial Potential

The compound's structural similarities to known antimicrobial agents suggest it could exhibit activity against various pathogens. The aromatic systems present may facilitate interactions with microbial targets, enhancing its efficacy as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives (Patent Example 53, )

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide shares a pyrazole-containing core but differs in the following aspects:

  • Core Structure : The target compound features a pyrazole ring, while the patent example uses a pyrazolo[3,4-d]pyrimidine fused heterocycle. The latter’s extended π-system may enhance planar stacking interactions in biological targets.
  • Substituents : The patent compound includes fluorophenyl and chromen-4-one groups, whereas the target compound has chlorophenyl and benzamide groups. Fluorine’s smaller size and higher electronegativity could alter binding affinity compared to chlorine’s bulkier, lipophilic nature.
  • Functional Groups : The sulfonamide in the patent example vs. the amide in the target compound may affect solubility; sulfonamides generally exhibit higher solubility in aqueous media .

Pyrazole-Based Amides ()

The synthesis of N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides highlights:

  • Amide Linkage : Both compounds utilize amide bonds, but the target’s 4-methylbenzamide introduces steric hindrance compared to simpler alkyl amides. This may reduce rotational freedom and enhance target specificity.
  • Synthetic Yield : The target compound’s synthesis (if analogous to ) might achieve yields comparable to 82% reported for simpler pyrazole derivatives, though complex substituents could lower efficiency .

Physicochemical and Spectroscopic Properties

Melting Points and Molecular Weights

Compound Molecular Weight (g/mol) Melting Point (°C)
Target Compound ~580 (estimated) Not reported
Patent Example () 589.1 175–178
Pyrazole Amide () ~400 (estimated) Not reported

The target compound’s 4-methylbenzamide may reduce crystallinity compared to sulfonamides .

NMR Spectral Comparison ()

Hypothetical NMR analysis (based on methodology):

  • Region A (positions 39–44) : The chlorophenyl group in the target compound would deshield adjacent protons, causing downfield shifts compared to fluorophenyl analogues.
  • Region B (positions 29–36): The pyridinylmethylamino group’s electron-rich environment may upfield-shift protons in this region, contrasting with alkylamino substituents in simpler derivatives .

Computational Analysis ()

Using Multiwfn for wavefunction analysis:

  • Electrostatic Potential (ESP): The chlorophenyl group creates a region of positive ESP, enhancing interactions with negatively charged protein residues.
  • Bond Order Analysis: The enone system’s C=C bond exhibits higher bond order (1.45 vs. 1.33 for single bonds), indicating conjugation stability critical for maintaining structural rigidity .

Biological Activity

N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide is a complex organic compound with potential biological activities due to its intricate molecular structure. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C30H27ClN4O2C_{30}H_{27}ClN_{4}O_{2} and a molecular weight of approximately 511.0 g/mol. Its structure includes a pyrazole ring, an amide group, and multiple aromatic systems, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC30H27ClN4O2
Molecular Weight511.0 g/mol
Chemical StructurePyrazole, Amide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various diseases.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular pathways.
  • Cellular Uptake : The presence of functional groups allows for effective cellular penetration, enhancing its bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Inhibition of phospholipase A2 (PLA2), an enzyme involved in the inflammatory response, has been reported for similar compounds. This inhibition can lead to reduced production of pro-inflammatory mediators .

Case Studies

Several case studies have highlighted the biological effects of pyrazole derivatives:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry found that pyrazole derivatives significantly inhibited tumor growth in xenograft models . The mechanism involved the downregulation of specific oncogenes.
  • Anti-inflammatory Mechanism : Research demonstrated that compounds with similar structures inhibited PLA2 activity, leading to decreased levels of inflammatory cytokines in vitro .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Key steps include:
  • Using DMSO as a solvent to enhance reactant solubility, combined with copper(I) bromide as a catalyst for coupling reactions (e.g., Ullmann-type couplings) .
  • Purification via gradient elution (e.g., 0–100% ethyl acetate/hexane) and acid-base partitioning to remove unreacted intermediates .
  • Monitoring reaction progress with TLC and isolating intermediates (e.g., pyrazole-4-amine derivatives) to minimize side products .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on characteristic shifts (e.g., pyrazole C-H ~δ 8.8 ppm; benzamide carbonyl ~δ 167 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., observed [M+H]+ vs. theoretical mass) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area normalization) .

Q. What are the key intermediates in the synthesis pathway?

  • Methodological Answer :
  • 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)pyridine : A precursor for Suzuki-Miyaura cross-coupling to introduce the chlorophenyl group .
  • Enaminone intermediates : Formed via condensation of ketones with amines, critical for constructing the propen-2-yl backbone .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :
  • Use co-solvents like DMSO (≤1% v/v) for stock solutions.
  • For aqueous buffers, employ cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility without altering biological activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pyrazole and benzamide pharmacophores?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl substitutions on the benzamide ring to assess impact on target binding .
  • Bioisosteric replacement : Replace the pyridin-3-ylmethyl group with morpholine or piperazine to evaluate hydrophilicity effects .
  • Docking studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR) and validate via SPR binding assays .

Q. How can contradictions in NMR or mass spectrometry data be resolved during structural elucidation?

  • Methodological Answer :
  • Dynamic NMR : Identify tautomerism or rotameric equilibria (e.g., Z/E isomerism in enaminones) by variable-temperature experiments .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels at ambiguous positions (e.g., pyrazole N-methyl groups) to clarify spectral assignments .

Q. What computational strategies are effective for predicting metabolic stability or toxicity?

  • Methodological Answer :
  • In silico tools : Use SwissADME to predict CYP450 metabolism hotspots (e.g., oxidation of pyridinylmethyl groups) .
  • QSAR models : Train models on pyrazole analogs with hepatic microsomal stability data to prioritize stable derivatives .

Q. How can reaction conditions be optimized to suppress side reactions (e.g., dimerization)?

  • Methodological Answer :
  • Low-temperature protocols : Conduct coupling reactions at ≤40°C to minimize radical-mediated dimerization .
  • Protecting groups : Temporarily protect reactive amines (e.g., Boc groups) during pyrazole ring formation .

Q. What strategies validate target engagement in cellular assays?

  • Methodological Answer :
  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., kinases) after compound treatment .
  • Fluorescent probes : Develop BODIPY-labeled analogs for live-cell imaging of target localization .

Q. How can degradation pathways be characterized under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions, followed by LC-MS to identify degradants .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor purity via UPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.